molecular formula C8H14O2 B8665419 2-Propyl-3-pentenoic acid

2-Propyl-3-pentenoic acid

Cat. No. B8665419
M. Wt: 142.20 g/mol
InChI Key: WTMAHJABDOHPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966996

Procedure details

10 g of 2-propyl-2-pentenoic acid ethyl ester according to Example 1 are added to a solution of 20 g of sodium hydroxide in 150 ml of methanol and left stand at room temperature. After 5 days and accompanied by the recovery of the methanol, the mixture is worked up in conventional manner following acidification. A mixture of 2-propyl-2-pentenoic acid (E-isomer) and 2-propyl-3-pentenoic acid (E-isomer) in a ratio of approximately 80:20 is obtained in an almost quantitative yield, which is separated by precision distillation on an effective column and gives E-2-propyl-2-pentenoic acid with b.p.15 135° to 136° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-propyl-2-pentenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
E-2-propyl-2-pentenoic acid

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[C:5]([CH2:9][CH2:10][CH3:11])=[CH:6][CH2:7][CH3:8])C.[OH-].[Na+].C(C(=CCC)C(O)=O)CC.C(C(C=CC)C(O)=O)CC>CO>[CH2:9](/[C:5](=[CH:6]\[CH2:7][CH3:8])/[C:4]([OH:12])=[O:3])[CH2:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(=CCC)CCC)=O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
2-propyl-2-pentenoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C(=O)O)=CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C(=O)O)C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left stand at room temperature
CUSTOM
Type
CUSTOM
Details
is obtained in an almost quantitative yield, which
CUSTOM
Type
CUSTOM
Details
is separated by precision distillation on an effective column

Outcomes

Product
Details
Reaction Time
5 d
Name
E-2-propyl-2-pentenoic acid
Type
product
Smiles
C(CC)/C(/C(=O)O)=C\CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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